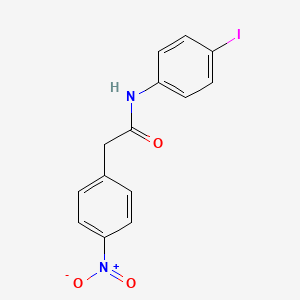![molecular formula C18H17N3O5S B11021820 N-[4-(acetylsulfamoyl)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11021820.png)
N-[4-(acetylsulfamoyl)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylsulfamoyl)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylsulfamoyl group and an isoindolyl acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-(4-acetylsulfamoyl)aniline. This intermediate is then reacted with phthalic anhydride under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylsulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets. The acetylsulfamoyl group can interact with enzymes, inhibiting their activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-sulfamoylphenyl)acetamide
- N-(4-acetylphenyl)sulfonamide
- 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Uniqueness
N-[4-(acetylsulfamoyl)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to the presence of both the acetylsulfamoyl and isoindolyl acetamide groups. This dual functionality allows it to interact with a broader range of molecular targets, enhancing its versatility in various applications.
Properties
Molecular Formula |
C18H17N3O5S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(3-oxo-1H-isoindol-2-yl)acetamide |
InChI |
InChI=1S/C18H17N3O5S/c1-12(22)20-27(25,26)15-8-6-14(7-9-15)19-17(23)11-21-10-13-4-2-3-5-16(13)18(21)24/h2-9H,10-11H2,1H3,(H,19,23)(H,20,22) |
InChI Key |
QDUFOUJQYJJTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B11021741.png)
![trans-N-(1H-benzimidazol-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11021744.png)

![trans-4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11021759.png)
![N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B11021768.png)
![2-{3-hydroxy-4-[(1Z)-N-hydroxy-2-(3-methoxyphenoxy)ethanimidoyl]phenoxy}acetamide](/img/structure/B11021776.png)

![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide](/img/structure/B11021790.png)
![4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B11021794.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B11021799.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11021805.png)
![N-[3-(dimethylamino)propyl]-2-phenoxybutanamide](/img/structure/B11021814.png)
![trans-4-[({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11021822.png)
